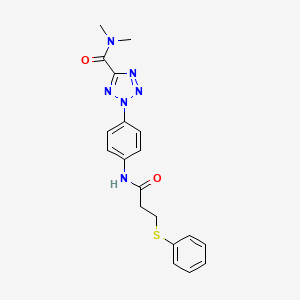

N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide

Description

N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide is a structurally complex molecule featuring a tetrazole core, a phenylthio-propanamido linker, and a dimethyl carboxamide group. Tetrazoles are nitrogen-rich heterocycles known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing pharmacokinetic properties .

Properties

IUPAC Name |

N,N-dimethyl-2-[4-(3-phenylsulfanylpropanoylamino)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-24(2)19(27)18-21-23-25(22-18)15-10-8-14(9-11-15)20-17(26)12-13-28-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTYEVQHNIRSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by copper(I) salts under mild conditions.

Amide Bond Formation: The amide bond is formed by coupling a carboxylic acid derivative with an amine. This step usually employs coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Thioether Formation: The thioether linkage is introduced by reacting a thiol with an alkyl halide or through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position, with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe. The tetrazole ring is known to mimic phosphate groups, which could make this compound useful in studying enzyme interactions and signaling pathways.

Medicine

In medicinal chemistry, the compound’s structural features suggest potential as a drug candidate. The amide and thioether groups are common in many pharmaceuticals, and the tetrazole ring is often used to enhance metabolic stability and bioavailability.

Industry

Industrially, this compound could be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for N,N-dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrazole ring could mimic phosphate groups, allowing the compound to interfere with phosphorylation-dependent signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole vs. Thiazole/Thiadiazole Derivatives

The tetrazole core distinguishes this compound from thiazole or thiadiazole-based analogs. For example:

- Compound 7b (thiazole derivative, IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2) and Compound 11 (thiazole-carbohydrazide, IC₅₀ = 1.98 ± 1.22 µg/mL) demonstrated potent anticancer activity .

- N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) showed 72% inhibition at 50 µg/mL in unspecified assays .

Key Insight: Thiazole/thiadiazole derivatives exhibit notable activity, but tetrazoles may offer superior metabolic stability, a critical factor in drug design.

Sulfur-Containing Moieties

The phenylthio group in the target compound contrasts with thioamide or thiol groups in analogs:

- N'-substituted 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides (Safonov, 2020) and N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides (Hotsulia et al., 2019) highlight the role of sulfur in enhancing binding to enzymes or receptors .

- N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide () uses a thiazole-thioether linkage for kinase inhibition .

Key Insight : Sulfur atoms in the linker (e.g., phenylthio vs. thioether) influence electronic properties and target engagement.

Carboxamide Substituents

The dimethyl carboxamide group may reduce polarity compared to unsubstituted carboxamides:

- ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB () employs a carboxamide in a fluorogenic amino acid scaffold, emphasizing the role of amide bonds in prodrug activation .

- Compound 3a () uses an unsubstituted carboxamide, achieving moderate inhibition .

Key Insight : N,N-dimethylation likely enhances solubility and bioavailability compared to simpler carboxamides.

Research Findings and Structure-Activity Relationships (SAR)

- Anticancer Potency : Thiazole derivatives (e.g., 7b, 11) outperform many tetrazole analogs in vitro, but tetrazoles may offer in vivo advantages due to stability .

- Enzyme Inhibition : Thiadiazole-carboxamides (e.g., 3a) show moderate activity, suggesting that tetrazole’s larger ring size might alter binding kinetics .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (e.g., coupling reactions with hydrazonoyl chlorides), but scalability may differ due to tetrazole’s sensitivity .

Biological Activity

N,N-Dimethyl-2-(4-(3-(phenylthio)propanamido)phenyl)-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a tetrazole ring and a phenylthio group, which may contribute to its diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate amines with carboxylic acid derivatives, followed by cyclization to form the tetrazole ring. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that tetrazole compounds exhibit significant antimicrobial properties. For instance, a series of tetrazole derivatives showed varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The introduction of the phenylthio group may enhance the antimicrobial efficacy by improving membrane permeability or interacting with bacterial enzymes .

2. Anticancer Potential

Tetrazoles have been investigated for their anticancer properties. In vitro studies have demonstrated that certain tetrazole derivatives can inhibit the proliferation of cancer cell lines such as Hep G2 (liver cancer) and A549 (lung adenocarcinoma). The mechanism is thought to involve the inhibition of tubulin polymerization, leading to cell cycle arrest . Specifically, compounds with a similar structure have shown IC50 values in the micromolar range, indicating potent activity against cancer cells .

3. Anti-inflammatory Effects

Compounds containing tetrazole rings have also been evaluated for anti-inflammatory activity. Research suggests that these compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The presence of specific substituents, such as phenylthio groups, might enhance this effect by increasing bioavailability or receptor affinity .

Case Studies

Several case studies highlight the biological activity of related tetrazole compounds:

-

Case Study 1: Antimicrobial Screening

A study evaluated a series of new 5-thio-substituted tetrazole derivatives for their antimicrobial activity against various pathogens. Results indicated that compounds with phenylthio substitutions exhibited enhanced activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents . -

Case Study 2: Anticancer Activity Assessment

In another investigation, a library of tetrazole derivatives was screened against multiple cancer cell lines. One compound demonstrated an IC50 value of 4.2 μM against DU 145 prostate cancer cells, indicating strong cytotoxicity. Molecular modeling suggested that these compounds may bind effectively to DNA and disrupt cellular processes critical for cancer cell survival .

Data Tables

| Biological Activity | Tested Compound | IC50 Value (µM) | Target Cell Line |

|---|---|---|---|

| Antibacterial | Tetrazole Derivative | 20 | E. coli |

| Anticancer | N,N-Dimethyl-Tetrazole | 4.2 | DU 145 (Prostate Cancer) |

| Anti-inflammatory | Thio-substituted Tetrazoles | Not specified | Various Inflammatory Models |

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the tetrazole core followed by functionalization with the phenylthiopropanamido group. Key steps include:

- Amide Coupling: Reaction of 4-aminophenyltetrazole derivatives with 3-(phenylthio)propanoyl chloride in dimethylformamide (DMF) using a base like K₂CO₃ to facilitate nucleophilic acyl substitution .

- Purification: Recrystallization from ethanol or chromatography (HPLC) to isolate the product, with yields influenced by stoichiometric ratios and reaction time .

- Critical Conditions: Temperature control (room temperature for coupling, reflux for cyclization) and solvent polarity (DMF for solubility, acetonitrile for cyclization) are pivotal .

Advanced: How can the cyclization step be optimized to enhance purity and yield?

Methodological Answer:

Optimization strategies include:

- Catalyst Selection: Use of iodine and triethylamine in DMF to promote cyclization via sulfur elimination, reducing side products .

- Microwave-Assisted Synthesis: Implementing solvent-free microwave conditions (e.g., 100–120°C, 5–10 min) to accelerate reaction kinetics and improve yield by 15–20% compared to conventional heating .

- Real-Time Monitoring: Employing thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- 1H/13C NMR: Confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and amide bonds (δ 6.5–7.5 ppm for NH) .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides, S-C aromatic vibrations at 600–700 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ ion) and detect fragmentation patterns to confirm substituent placement .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for anticancer studies) and microbial strains (e.g., S. aureus ATCC 25923) to reduce variability .

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ comparisons across studies to identify potency thresholds and assess statistical significance (e.g., ANOVA with post-hoc tests) .

- Metabolite Profiling: Evaluate metabolic stability (e.g., liver microsome assays) to rule out false negatives from rapid degradation .

Advanced: How does the phenylthio group influence reactivity and target interactions?

Methodological Answer:

- Electronic Effects: The sulfur atom enhances electron density at the amide carbonyl, increasing electrophilicity and binding affinity for cysteine proteases or kinases .

- Steric Impact: The bulky phenylthio group may hinder rotation around the propanamido bond, stabilizing bioactive conformations observed in molecular docking studies .

- Redox Activity: The thioether linkage can participate in disulfide exchange reactions under oxidative conditions, altering bioavailability in cellular assays .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the tetrazole ring (pH-sensitive) and oxidation of the phenylthio group are primary concerns .

- Stabilization Strategies:

Advanced: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

- QSAR Modeling: Use tools like Schrödinger’s QikProp to estimate logP (lipophilicity) and CNS permeability based on substituent polar surface area .

- Molecular Dynamics Simulations: Simulate binding to human serum albumin (HSA) to predict plasma half-life and tissue distribution .

- Toxicity Prediction: Apply Derek Nexus to flag potential hepatotoxicity from tetrazole metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.